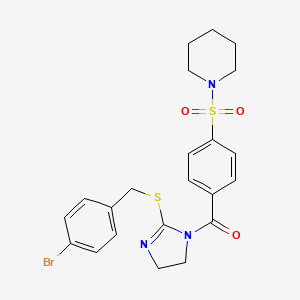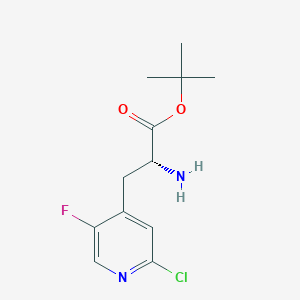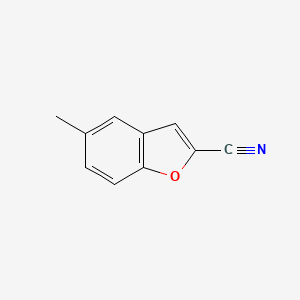![molecular formula C14H15N3O3S B2361051 methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 1171806-16-8](/img/structure/B2361051.png)
methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound featuring a pyrazole ring fused to a thiophene ring
Mechanism of Action
Target of Action
The primary targets of this compound are fungi and insects . It has shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Mode of Action
It is known that the compound interacts with its targets, leading to their death or inhibition . The compound’s effectiveness against fungi and insects suggests that it may interfere with vital biological processes in these organisms .
Biochemical Pathways
Given its fungicidal and insecticidal activities, it is likely that it disrupts essential biochemical pathways in fungi and insects, leading to their death .
Pharmacokinetics
Its predicted properties include a boiling point of 4608±450 °C and a density of 153±01 g/cm3 . Its pKa is predicted to be 12.46±0.70 , which could influence its absorption and distribution in biological systems.
Result of Action
The result of the compound’s action is the death or inhibition of fungi and insects . For example, it has been shown to have an EC50 value of 3.04 mg/L against Erysiphe graminis, indicating potent fungicidal activity . Similarly, it has an LC50 value of 3.81 mg/L against Aphis fabae, demonstrating strong insecticidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole ring followed by the introduction of the thiophene ring. One common approach is the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with an appropriate amine to form the amide, followed by a cyclization reaction to introduce the thiophene ring.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions using catalysts to improve yield and selectivity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles or thiophenes.
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
Material Science: Its unique structure makes it a candidate for use in organic electronic materials.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole derivatives with different substituents on the pyrazole ring.
Thiophene Derivatives: Thiophene compounds with various functional groups.
Uniqueness: This compound is unique due to the combination of the pyrazole and thiophene rings, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17-9(6-7-15-17)12(18)16-13-11(14(19)20-2)8-4-3-5-10(8)21-13/h6-7H,3-5H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTHLESUBBUVCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2360970.png)


methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2360977.png)
![3-amino-N-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2360979.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2360980.png)

![(E)-N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360982.png)
![5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360986.png)
![4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2360987.png)


